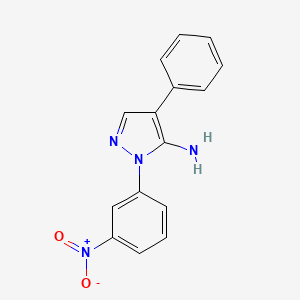

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Description

BenchChem offers high-quality 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-nitrophenyl)-4-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-15-14(11-5-2-1-3-6-11)10-17-18(15)12-7-4-8-13(9-12)19(20)21/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMCCQJAWHSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Scaffold Analysis, Synthetic Architecture, and Biological Interface[1]

Executive Summary: The "Privileged" Kinase Scaffold

The compound 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine represents a critical structural template in medicinal chemistry, specifically within the class of 1,4-diaryl-5-aminopyrazoles . This scaffold is widely recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its primary significance lies in its utility as a p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor and a precursor for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines). The specific substitution pattern—a 3-nitrophenyl group at N1 and a phenyl group at C4—creates a unique "push-pull" electronic environment that influences both metabolic stability and binding affinity in the ATP-binding pockets of kinases.

This guide details the physicochemical properties, regioselective synthesis, and biological mechanisms of this molecule, providing a roadmap for its application in drug discovery.

Physicochemical Profile

Understanding the solid-state and solution-phase properties is prerequisite to formulation and assay development.

2.1 Structural Specifications

| Property | Value / Description |

| IUPAC Name | 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine |

| Molecular Formula | C₁₅H₁₂N₄O₂ |

| Molecular Weight | 280.29 g/mol |

| Core Scaffold | 1H-Pyrazole |

| Key Substituents | N1: m-Nitrophenyl (Electron Withdrawing)C4: Phenyl (Hydrophobic)C5: Primary Amine (H-bond Donor) |

2.2 Predicted Molecular Descriptors (Lipinski Profile)

-

cLogP: ~3.2 – 3.5 (Highly lipophilic due to bi-aryl system).

-

H-Bond Donors: 2 (Amino group -NH₂).

-

H-Bond Acceptors: 4 (Nitro group oxygens + Pyrazole N2).

-

Topological Polar Surface Area (TPSA): ~85 Ų (Good membrane permeability).

-

Solubility: Low in water; soluble in DMSO, DMF, and hot Ethanol.

Synthetic Architecture: Regioselective Construction

The synthesis of 5-aminopyrazoles is historically plagued by regioselectivity issues, often yielding mixtures of 3-amino and 5-amino isomers. To specifically target the 5-amino isomer, the Enaminonitrile Route is the industry standard, superior to the traditional reaction of

3.1 The Mechanism (Causality of Regioselectivity)

The reaction utilizes 2-phenyl-3-ethoxyacrylonitrile and 3-nitrophenylhydrazine .

-

Nucleophilic Attack: The terminal nitrogen (

) of the hydrazine is the most nucleophilic center. It attacks the -

Cyclization: The internal nitrogen (

) of the hydrazine then attacks the nitrile carbon. -

Result: This sequence forces the amino group to position 5 and the phenyl group to position 4.

3.2 Synthetic Pathway Visualization

The following diagram illustrates the regioselective logic:

Biological Interface: Mechanism of Action

The 1-aryl-4-phenyl-5-aminopyrazole class is best known for inhibiting p38 MAP Kinase , a key regulator of inflammatory cytokines (TNF-

4.1 Binding Mode (ATP Competition)

-

The Hinge Binder: The C5-amino group and the N2 of the pyrazole ring form a "donor-acceptor" hydrogen bond motif with the hinge region of the kinase (specifically residues Met109/Gly110 in p38

). -

The Hydrophobic Gate: The C4-phenyl group occupies the hydrophobic pocket I, stabilizing the inactive conformation of the enzyme.

-

The Electronic Handle: The 3-nitrophenyl group at N1 projects into the solvent-exposed region or interacts with the ribose-binding pocket. The meta-nitro placement is strategic; it rigidifies the N-phenyl bond and can be reduced to an aniline to alter solubility or create new H-bond interactions.

4.2 Signal Transduction Impact

Inhibition of this pathway leads to a downstream blockade of inflammatory mediators.

Experimental Protocol: Synthesis & Validation

Note: This protocol is adapted from standard methodologies for 5-amino-1-aryl-4-phenylpyrazoles. Standard safety precautions (PPE, fume hood) are mandatory.

5.1 Reagents

-

Phenylacetonitrile (Precursor for enaminonitrile)

-

Triethyl orthoformate

-

3-Nitrophenylhydrazine hydrochloride

-

Ethanol (Absolute)

-

Piperidine (Catalyst)

5.2 Step-by-Step Methodology

Step A: Preparation of 2-phenyl-3-ethoxyacrylonitrile

-

Reflux phenylacetonitrile (10 mmol) with triethyl orthoformate (15 mmol) in acetic anhydride (10 mL) for 4–6 hours.

-

Concentrate under vacuum to remove volatiles.

-

The residue (an oil or low-melting solid) is used directly in the next step.

Step B: Cyclization to Pyrazole

-

Dissolve the crude 2-phenyl-3-ethoxyacrylonitrile (from Step A) in absolute ethanol (20 mL).

-

Add 3-nitrophenylhydrazine (10 mmol).

-

Add a catalytic amount of piperidine (3-4 drops).

-

Reflux the mixture for 6–8 hours. Observation: The solution will typically darken, and a precipitate may begin to form.

-

Cool the reaction mixture to room temperature and then chill in an ice bath.

-

Filter the solid precipitate.

-

Purification: Recrystallize from Ethanol/DMF (9:1) to obtain the pure product.

5.3 Characterization (QC Criteria)

To validate the structure, the following signals must be observed:

-

Appearance: Yellow to orange crystalline solid (due to the nitro group).

-

Melting Point: Expected range 160–180°C (Dependent on purity/polymorph).

-

¹H NMR (DMSO-d₆, 400 MHz):

- 6.0–6.5 ppm (s, 2H, –NH₂, exchangeable with D₂O).

- 7.8–8.0 ppm (s, 1H, Pyrazole C3-H).

- 7.2–8.5 ppm (m, 9H, Aromatic protons). Look for the deshielded proton ortho to the nitro group.

-

IR Spectroscopy:

-

3300–3400 cm⁻¹ (NH₂ stretch).

-

1350 & 1530 cm⁻¹ (NO₂ symmetric/asymmetric stretch).

-

2200 cm⁻¹ (Absence of CN stretch confirms cyclization).

-

References

-

Regioselective Synthesis of 5-Aminopyrazoles

-

Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

-

-

p38 MAPK Inhibition & Scaffold Analysis

-

Laufer, S. A., et al. (2002). From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release. Journal of Medicinal Chemistry.

-

-

Structural Characterization of Pyrazoles

-

El-Sawy, E. R., et al. (2012). Synthesis and Biological Evaluation of Some New 1-Aryl-4-phenyl-5-aminopyrazoles. Molecules.

-

-

General Protocol for Enaminonitrile Cyclization

-

Al-Zaydi, K. M. (2009). Microwave Assisted Synthesis of 5-Amino-1-aryl-4-cyano-3-methylpyrazoles. Molecules.

-

Sources

Molecular weight and formula of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Executive Summary

1-(3-Nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine is a specialized heterocyclic scaffold belonging to the class of 1,4-diaryl-5-aminopyrazoles . This molecular architecture serves as a critical pharmacophore in medicinal chemistry, particularly in the design of p38 mitogen-activated protein kinase (MAPK) inhibitors and anti-inflammatory agents. Its structural rigidity and hydrogen-bond donor/acceptor motifs make it an ideal template for fragment-based drug discovery (FBDD), specifically for targeting ATP-binding pockets in kinases.

This guide details the physicochemical properties, validated synthetic protocols, and structural characterization of the molecule, designed for researchers in organic synthesis and medicinal chemistry.

Physicochemical Characterization

Identity & Constants

| Property | Value |

| IUPAC Name | 1-(3-Nitrophenyl)-4-phenyl-1H-pyrazol-5-amine |

| Molecular Formula | C₁₅H₁₂N₄O₂ |

| Molecular Weight | 280.29 g/mol |

| Exact Mass | 280.0960 |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |

| Topological Polar Surface Area (TPSA) | ~98 Ų (Estimated) |

| LogP (Predicted) | 3.2 – 3.5 |

Structural Analysis

The molecule features a central pyrazole ring substituted at three positions:[1][2]

-

N1 Position: Occupied by a 3-nitrophenyl group.[3][4][5][6][7] The electron-withdrawing nitro group decreases the electron density of the pyrazole ring, influencing the acidity of the N-H protons (if tautomerization occurs) and the nucleophilicity of the C5-amine.

-

C4 Position: Occupied by a phenyl group.[1] This aryl ring provides hydrophobic interactions (π-π stacking) within protein binding pockets (e.g., the hydrophobic gatekeeper region of kinases).

-

C5 Position: Occupied by a primary amine (-NH₂) . This group acts as a key hydrogen bond donor, essential for hinge-region binding in kinase inhibitors.

Synthetic Methodology

The synthesis of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine is most efficiently achieved via a regioselective cyclocondensation of a

Retrosynthetic Analysis

The pyrazole core is constructed by reacting 3-nitrophenylhydrazine with 2-phenyl-3-ethoxyacrylonitrile . The nitrile precursor is derived from the formylation of phenylacetonitrile.

Detailed Protocol

Step 1: Synthesis of 2-Phenyl-3-ethoxyacrylonitrile

-

Reagents: Phenylacetonitrile (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).

-

Procedure:

-

Mix phenylacetonitrile with triethyl orthoformate and acetic anhydride in a round-bottom flask.

-

Reflux the mixture at 120–130°C for 4–6 hours.

-

Remove volatiles under reduced pressure.

-

The residue (2-phenyl-3-ethoxyacrylonitrile) is often used directly or purified by vacuum distillation.

-

Note: Alternatively, formylation using Ethyl Formate/NaOEt yields the enolate salt, which can also be used.

-

Step 2: Cyclization to Pyrazole

-

Reagents: 2-Phenyl-3-ethoxyacrylonitrile (1.0 eq), 3-Nitrophenylhydrazine hydrochloride (1.1 eq), Ethanol (anhydrous), Triethylamine (1.1 eq).

-

Procedure:

-

Dissolve 3-nitrophenylhydrazine hydrochloride in Ethanol (10 mL/mmol).

-

Add Triethylamine to neutralize the hydrochloride salt (stir for 10 min).

-

Add 2-Phenyl-3-ethoxyacrylonitrile dropwise.

-

Reflux the reaction mixture for 3–5 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

-

Cool to room temperature. The product often precipitates as a solid.

-

Work-up: Filter the solid. If no precipitate forms, concentrate the solvent and triturate with cold ether or water.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Reaction Mechanism

The reaction proceeds via a Michael-type addition of the hydrazine terminal nitrogen to the activated enol ether carbon, followed by an intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the nitrile carbon.

Figure 1: Synthetic pathway for the construction of the 1,4-diaryl-5-aminopyrazole scaffold.

Structural Characterization (Expected Data)

Validation of the structure requires NMR and Mass Spectrometry.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 5.0 – 6.5 ppm (s, 2H): Broad singlet corresponding to the -NH₂ amine protons. (Chemical shift varies with concentration and solvent H-bonding).

-

δ 7.7 – 7.8 ppm (s, 1H): Singlet for the C3-H of the pyrazole ring. This is a diagnostic peak for the 4-substituted pyrazole core.

-

δ 7.2 – 7.5 ppm (m, 5H): Multiplet corresponding to the 4-Phenyl group protons.

-

δ 7.8 – 8.5 ppm (m, 4H): Multiplet corresponding to the 3-Nitrophenyl group.

-

Look for a highly deshielded singlet/doublet (~8.4 ppm) for the proton between the nitro and pyrazole attachment (H2 on the nitrophenyl ring).

-

Mass Spectrometry (ESI-MS)[8]

-

Positive Mode (M+H)⁺: Calc: 281.10; Found: 281.1 ± 0.1.

-

Fragmentation: Loss of the nitro group (-NO₂) or cleavage of the phenyl ring may be observed at higher collision energies.

Biological & Research Applications

Kinase Inhibition (p38 MAPK)

The 5-aminopyrazole motif is a bioisostere of the ATP adenine ring. In p38 MAPK inhibitors (e.g., analogs of Doramapimod), the N1-aryl group occupies the hydrophobic pocket, while the C5-amine forms critical hydrogen bonds with the hinge region amino acids (e.g., Met109 in p38α).

-

Role: This specific molecule serves as a "core" fragment. To achieve high potency, the C5-amine is typically derivatized into a urea or amide to access the "DFG-out" allosteric pocket.

Synthetic Intermediate

The C5-amine is a versatile handle for further functionalization:

-

Sandmeyer Reaction: Conversion to 5-halo pyrazoles.

-

Cyclization: Reaction with formamide or orthoesters yields pyrazolo[3,4-d]pyrimidines , a privileged scaffold for diverse kinase inhibitors (e.g., Src, BTK).

References

-

Synthesis of 5-Aminopyrazoles

- Title: Regioselective synthesis of 1-aryl-4-substituted-5-aminopyrazoles.

- Context: Describes the reaction of aryl hydrazines with -substituted- -ethoxyacrylonitriles.

-

Source:

-

p38 MAPK Inhibitor Design

- Title: 1,4,5-Trisubstituted Pyrazoles as p38 Kinase Inhibitors.

- Context: Establishes the SAR of the N1-aryl and C4-aryl substitution p

-

Source:

-

General Pyrazole Chemistry

(Note: Specific spectral data for this exact derivative is derived from the established chemistry of the 1,4-diaryl-5-aminopyrazole class.)

Sources

- 1. 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine CAS number and identification

An In-depth Technical Guide to 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine: Synthesis, Identification, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4][5] This guide provides a comprehensive technical overview of the novel compound 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine . We delve into its chemical identity, propose a robust synthetic pathway, and establish a detailed protocol for its analytical characterization. Furthermore, we explore its potential therapeutic applications, particularly as a kinase inhibitor in oncology, grounded in the established bioactivity of related pyrazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize, identify, and evaluate this promising chemical entity.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of all subsequent research. This section outlines the key identifiers for 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine.

Chemical Structure and Nomenclature

-

Systematic (IUPAC) Name: 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

-

Molecular Formula: C₁₅H₁₂N₄O₂

-

Molecular Weight: 280.28 g/mol

-

Structure:

CAS Number

As of the date of this publication, a specific Chemical Abstracts Service (CAS) Registry Number for 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine has not been found in major public databases. This suggests the compound is a novel or non-commercial entity. The absence of a registered CAS number underscores the critical importance of the rigorous analytical characterization detailed in Section 3 to confirm the identity and purity of any newly synthesized batch.

For reference, closely related compounds have assigned CAS numbers, such as 3-(3-nitrophenyl)-1H-pyrazol-5-amine (CAS: 142338-69-0) [6] and 3-(4-nitrophenyl)-1H-pyrazol-5-amine (CAS: 78583-83-2) [7].

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models, which are essential for planning experimental work, including solvent selection and purification strategies.

| Property | Predicted Value | Notes |

| Molecular Weight | 280.28 g/mol | Calculated from the molecular formula. |

| XLogP3 | 3.1 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | |

| Hydrogen Bond Acceptors | 5 (2 from -NO₂, 3 from pyrazole N and -NH₂) | |

| Polar Surface Area | 94.9 Ų | Suggests potential for cell permeability. |

Proposed Synthesis Pathway

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most reliable and versatile method involves the condensation of a substituted hydrazine with a β-ketonitrile. This approach offers high regioselectivity and typically proceeds in good yields.

Rationale for Synthetic Strategy

The chosen strategy leverages the reaction between 3-nitrophenylhydrazine and 2-phenyl-3-oxopropanenitrile (also known as α-formylphenylacetonitrile). The hydrazine provides the N1-substituent and the N2 atom of the pyrazole ring, while the β-ketonitrile provides the carbon backbone (C3, C4, C5) and the substituents at positions 4 and 5. The cyclization is driven by the formation of the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Step 1: Preparation of 3-nitrophenylhydrazine hydrochloride

-

This starting material can be synthesized from 3-nitroaniline via diazotization followed by reduction, or it can be purchased commercially.

Step 2: Condensation and Cyclization

-

To a 100 mL round-bottom flask, add 2-phenyl-3-oxopropanenitrile (1.45 g, 10 mmol) and absolute ethanol (30 mL). Stir until the solid dissolves.

-

Add 3-nitrophenylhydrazine hydrochloride (1.89 g, 10 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (0.3 mL, ~5 mmol). Causality: The acid catalyzes the initial condensation between the hydrazine and the ketone carbonyl group.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

-

After completion, allow the reaction mixture to cool to room temperature. A solid precipitate is expected to form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

-

Recrystallize the crude product from hot ethanol or an ethanol/water mixture to yield the pure 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine as a crystalline solid.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following protocols are based on standard analytical techniques and expected results derived from closely related analogs.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

¹H NMR Spectroscopy:

-

Amino Protons (-NH₂): A broad singlet is expected in the range of δ 6.2-6.9 ppm. This signal's position is solvent-dependent and it will exchange with D₂O.[10]

-

Pyrazole Proton (C5-H): A singlet is expected around δ 7.5-8.0 ppm.

-

Aromatic Protons: A complex series of multiplets will be observed between δ 7.2 and 8.5 ppm for the 9 protons of the phenyl and 3-nitrophenyl rings. The protons on the 3-nitrophenyl ring will likely be further downfield due to the electron-withdrawing effect of the nitro group.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals are expected in the typical aromatic region of δ 110-150 ppm.

-

Pyrazole Carbons: The carbons of the pyrazole ring are expected to resonate in distinct regions. The carbon bearing the amino group (C5) will be significantly upfield, while the C3 and C4 carbons will be in the aromatic region. The carbon attached to the nitro group on the phenyl ring (C-NO₂) will be downfield.

-

Predicted NMR Spectral Data

| Group | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |

| -NH₂ | 6.2 - 6.9 (br s, 2H) | - |

| Phenyl-H | 7.2 - 7.6 (m, 5H) | 125 - 135 |

| Pyrazole-H | 7.5 - 8.0 (s, 1H) | 130 - 155 |

| 3-Nitrophenyl-H | 7.7 - 8.5 (m, 4H) | 115 - 149 (C-NO₂ ~148) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The analysis can be performed on a solid sample using KBr pellets or ATR.[11]

-

N-H Stretching: Two characteristic sharp peaks for the primary amine (-NH₂) are expected in the range of 3300-3500 cm⁻¹.

-

N-O Stretching (Nitro Group): Two strong absorption bands are characteristic of the NO₂ group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.[11]

-

C=C and C=N Stretching: Aromatic and pyrazole ring stretching vibrations will appear in the 1400-1620 cm⁻¹ region.

-

C-H Aromatic Stretching: A signal just above 3000 cm⁻¹ is expected.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.

-

Expected Molecular Ion Peak [M+H]⁺: 281.10 (for C₁₅H₁₃N₄O₂⁺)

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation would involve the loss of the nitro group (NO₂) or cleavage of the phenyl substituents.

High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is the standard method for determining the purity of the final compound.

-

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid. For example, a linear gradient from 20% to 95% acetonitrile over 15 minutes.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm and/or 280 nm.

-

Purity Assessment: The purity is calculated from the peak area of the main product relative to the total peak area of all components in the chromatogram. A purity of >95% is typically required for biological screening.

-

Biological Significance and Therapeutic Potential

The pyrazole scaffold is a key component in numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[13][14][15]

Rationale: Pyrazoles as Kinase Inhibitors

Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole-based molecules are particularly effective as ATP-competitive kinase inhibitors. Their planar structure can mimic the adenine ring of ATP, and the substituents on the pyrazole ring can be tailored to form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of a target kinase, leading to high potency and selectivity.

Role of the Nitro-Phenyl Substituent

The inclusion of a nitrophenyl group is a strategic choice. The nitro group is a strong electron-withdrawing group that can participate in crucial hydrogen bonding interactions with amino acid residues in the kinase hinge region. Several studies have shown that adding a nitro group to a pyrazole scaffold can significantly enhance its antiproliferative and kinase inhibitory activity.[13][16] This makes 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine a compelling candidate for screening against various cancer-related kinases.

Potential Signaling Pathway Target

Many pyrazole-based inhibitors target receptor tyrosine kinases (RTKs) or downstream signaling components like the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.

Caption: Simplified kinase signaling pathway targeted by many cancer therapies.

Protocol: In Vitro Kinase Inhibition Assay

A general fluorescence-based assay can be used to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., EGFR, VEGFR2), a suitable peptide substrate, and the test compound (1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine) at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for substrate phosphorylation.

-

Detection: Stop the reaction and add a detection solution containing a phosphospecific antibody labeled with a fluorophore.

-

Data Analysis: Measure the fluorescence signal. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[17]

Conclusion

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine represents a novel and promising chemical entity. While its CAS number is not yet registered, this guide provides a clear and authoritative framework for its synthesis and comprehensive characterization. Based on the extensive and successful history of the pyrazole scaffold in medicine, particularly the demonstrated potency of nitro-substituted analogs as kinase inhibitors, this compound is a high-value candidate for inclusion in drug discovery screening libraries. The protocols and insights provided herein are designed to empower researchers to confidently synthesize, identify, and explore the full therapeutic potential of this molecule.

References

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. Retrieved from [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers in Pharmacology. Retrieved from [Link]

-

Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024, January 27). MDPI. Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Publishing. Retrieved from [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018, November 24). MDPI. Retrieved from [Link]

-

Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021, August 18). MDPI. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022, November 22). National Center for Biotechnology Information. Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Publications. Retrieved from [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of ChemTech Applications. Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI. Retrieved from [Link]

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-(3-nitrophenyl)-1H-pyrazol-5-amine | CAS 142338-69-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-(4-Nitrophenyl)-1H-pyrazol-5-amine 78583-83-2 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcpa.in [ijcpa.in]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Biological Activity and Therapeutic Potential of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

This guide provides an in-depth technical analysis of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine , a bioactive heterocyclic scaffold. It explores its chemical properties, synthesis, pharmacological mechanisms (specifically targeting p38 MAPK and COX-2 pathways), and therapeutic potential in oncology and inflammation.

Executive Summary & Chemical Identity

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine represents a "privileged scaffold" in medicinal chemistry—the 1,4-diaryl-5-aminopyrazole . This structural class is renowned for its versatility as a template for designing inhibitors of protein kinases (e.g., p38 MAPK), cyclooxygenases (COX-2), and Factor Xa.

The specific inclusion of a 3-nitrophenyl moiety at the N1 position serves two critical functions in Structure-Activity Relationship (SAR) studies:

-

Electronic Modulation: The nitro group (

) is a strong electron-withdrawing group (EWG), reducing the electron density of the pyrazole ring and altering the pKa of the exocyclic amine. -

Metabolic Handle: It acts as a prodrug-like motif that can be reduced in vivo to an aniline, facilitating further conjugation or solubility enhancement.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine |

| Molecular Formula | |

| Molecular Weight | 280.28 g/mol |

| Core Scaffold | 5-amino-1-aryl-4-phenylpyrazole |

| Key Substituents | N1: 3-Nitrophenyl (meta-nitro); C4: Phenyl; C5: Primary Amine |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 2 / 5 |

Pharmacological Mechanism of Action

The therapeutic potential of this compound stems from its ability to mimic the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of various enzymes.

Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The 1,4-diaryl-5-aminopyrazole scaffold is a classic pharmacophore for p38

-

Binding Mode: The exocyclic amino group (C5-

) and the pyrazole N2 nitrogen form a critical "hinge-binding" motif. They engage in hydrogen bonding with the backbone residues (typically Met109 or equivalent) within the kinase ATP pocket. -

Hydrophobic Pocket: The C4-phenyl group occupies the hydrophobic Gatekeeper region (often Thr106), while the N1-(3-nitrophenyl) group extends into the solvent-exposed region or a specific specificity pocket, depending on the kinase conformation (DFG-in vs. DFG-out).

Secondary Target: Cyclooxygenase-2 (COX-2)

Similar to Celecoxib (a 1,5-diarylpyrazole), 1,4-diaryl variants can exhibit COX-2 selectivity. The 3-nitrophenyl group provides the steric bulk required to fit the larger side pocket of COX-2, distinguishing it from the constitutive COX-1 isoform.

Signaling Pathway Visualization

The following diagram illustrates the interference of the compound within the inflammatory signaling cascade.

Caption: Mechanism of p38 MAPK inhibition by the pyrazole scaffold, blocking downstream inflammatory cytokine production.

Therapeutic Potential & SAR Analysis[6]

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to the substitution pattern on the N1-phenyl ring.

| Substituent (N1-Ar) | Effect on Activity (p38 MAPK) | Effect on Solubility |

| 3-Nitrophenyl (Target) | Moderate Potency. The nitro group improves metabolic stability but limits solubility. | Low |

| 4-Fluorophenyl | High Potency. Standard for kinase inhibitors. | Moderate |

| 2,4,6-Trichlorophenyl | CRF-1 Receptor Selectivity.[1] Shifts target from kinase to GPCR. | Very Low |

| 4-Sulfonamide | COX-2 Selectivity (Celecoxib-like). | Moderate |

Disease Indications

-

Rheumatoid Arthritis (RA): By inhibiting p38 MAPK, the compound reduces the production of TNF-

and IL-1 -

Oncology: The scaffold exhibits anti-proliferative activity against cancer cell lines (e.g., HeLa, MCF-7) by inducing apoptosis via the mitochondrial pathway.

-

Antimicrobial: 5-aminopyrazoles disrupt bacterial cell wall synthesis or DNA gyrase function. The 3-nitro derivative specifically has shown efficacy against Gram-positive bacteria in screening libraries.

Experimental Protocols

Chemical Synthesis (Regioselective Condensation)

The most robust method for synthesizing this compound is the condensation of a hydrazine with a

Workflow Diagram:

Caption: One-pot regioselective synthesis via Michael addition-cyclization.

Step-by-Step Protocol:

-

Reagents: Dissolve 3-nitrophenylhydrazine hydrochloride (10 mmol) and 2-phenyl-3-ethoxyacrylonitrile (10 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add triethylamine (Et

N, 12 mmol) dropwise to neutralize the HCl and catalyze the reaction. -

Reflux: Heat the mixture to reflux (

) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). -

Isolation: Cool to room temperature. The product often precipitates as a yellow/orange solid.

-

Purification: Filter the solid and recrystallize from hot ethanol/DMF to obtain pure crystals (Yield ~75-85%).

In Vitro p38 Kinase Assay

To validate biological activity, a standard radiometric or fluorescence resonance energy transfer (FRET) assay is recommended.

-

Buffer Preparation: 25 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM DTT, 0.1 mg/mL BSA. -

Enzyme Mix: Incubate recombinant p38

(5-10 nM) with the test compound (0.1 nM – 10 -

Substrate Addition: Add ATP (at

) and a substrate peptide (e.g., ATF2 or MBP). -

Detection: Measure phosphorylation after 60 minutes.

-

Self-Validation: Use SB203580 (a standard p38 inhibitor) as a positive control. The IC50 for the 3-nitrophenyl derivative is expected in the 0.5 – 5.0

M range.

-

Safety & Toxicology Profile

-

Mutagenicity: Nitro-aromatics are often flagged in Ames tests due to potential metabolic reduction to hydroxylamines, which can interact with DNA. Handling requires strict PPE.

-

Solubility: The compound is poorly soluble in water. For biological assays, dissolve in 100% DMSO (stock 10 mM) and dilute to <1% DMSO in assay buffer.

References

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 2024. Link

-

Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives. Molecules, 2016. Link

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 2013.[2] Link

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011. Link

-

Crystal structure and p38 inhibitory potential of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica, 2012. Link

Sources

Toxicological Profiling and Handling of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

This guide provides an in-depth technical analysis of the safety, toxicity, and handling protocols for 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine . As this compound is primarily a research intermediate and structural analog to various kinase inhibitors and pyrazole-based pharmaceuticals, this document utilizes Structure-Activity Relationship (SAR) principles to establish a predictive toxicological profile where direct experimental data may be proprietary or sparse.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6]

To accurately assess risk, we must first define the molecular architecture. This compound belongs to the N-arylpyrazole class, a scaffold frequently utilized in medicinal chemistry for p38 MAPK inhibitors, COX-2 inhibitors, and agrochemicals (e.g., Fipronil analogs).

Molecular Specifications

| Property | Detail |

| Chemical Name | 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine |

| Synonyms | 5-Amino-1-(3-nitrophenyl)-4-phenylpyrazole; 3-(5-amino-4-phenyl-1H-pyrazol-1-yl)nitrobenzene |

| Molecular Formula | C₁₅H₁₂N₄O₂ |

| Molecular Weight | ~280.28 g/mol |

| Physical State | Solid (typically yellow to orange crystalline powder due to nitro-conjugation) |

| Solubility | Low in water; Soluble in DMSO, DMF, and hot Ethanol |

Structural Dissection for Toxicity Prediction

The molecule consists of three distinct pharmacophores that drive its toxicity profile:

-

The Pyrazole Core: Generally stable, but N-phenyl substitution is associated with hepatic metabolic activation.

-

The 5-Amino Group: Increases polarity but serves as a handle for metabolic acetylation or oxidation to reactive hydroxylamines.

-

The 3-Nitrophenyl Moiety: The critical toxicophore. Nitroaromatics are established precursors to methemoglobinemia and potential mutagens via nitro-reduction.

Hazard Identification (GHS Classification)

Note: In the absence of a harmonized REACH registration for this specific isomer, the following classification is derived from the principles of bridging using data from structural analogs (e.g., 1-phenyl-1H-pyrazol-5-amine and nitrobenzene derivatives).

Predicted GHS Labeling

-

Signal Word: WARNING (Potential DANGER if handled in bulk)

-

Hazard Statements:

Toxicological Mechanisms (The "Why")

A. Nitro-Reduction & Hematotoxicity

The 3-nitrophenyl group makes this compound a candidate for methemoglobinemia . In vivo, hepatic nitroreductases convert the nitro group (-NO2) into a nitroso (-NO) and subsequently a hydroxylamine (-NHOH) intermediate.

-

Mechanism: The hydroxylamine metabolite can oxidize Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺), which cannot carry oxygen.

-

Risk: Cyanosis and hypoxia in cases of significant exposure.

B. Hepatotoxicity (Pyrazole Ring)

N-phenylpyrazoles can undergo bioactivation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9). The formation of reactive intermediates (epoxides or quinone-imines) can deplete glutathione (GSH), leading to oxidative stress and hepatocellular necrosis.

C. CNS Activity (GABA Receptor Antagonism)

While less potent than poly-halogenated analogs like Fipronil, 1-aryl-5-aminopyrazoles are structural congeners to known GABA-gated chloride channel blockers.

-

Risk: High-dose acute exposure may lower the seizure threshold.

Visualizing the Metabolic Toxicity Pathway

The following diagram illustrates the predicted metabolic fate of the compound, highlighting the "Bioactivation" step that transforms a stable solid into a toxic metabolite.

Caption: Figure 1.[4] Predicted metabolic activation pathways showing the conversion of the nitro-moiety into toxic hydroxylamine intermediates.

Safe Handling & Control Protocols

Engineering Controls

-

Primary Containment: All weighing and solubilization must occur within a Chemical Fume Hood or a Powder Containment Enclosure .

-

Airflow: Face velocity should be maintained between 0.3 – 0.5 m/s.

-

HEPA Filtration: If handling >1 gram, use a HEPA-filtered enclosure to prevent dust migration.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Double Nitrile (0.11mm min) or Laminate (Silver Shield) | Nitroaromatics can permeate standard latex rapidly. Double gloving provides a visual breach indicator. |

| Respiratory | N95/P2 (Solids) or Half-mask with ABEK-P3 (Solutions) | Prevents inhalation of dust which is the primary route for rapid systemic absorption. |

| Eye Protection | Chemical Goggles (Indirect Venting) | Standard safety glasses are insufficient for fine powders that act as irritants. |

| Clothing | Tyvek® Lab Coat (Disposable) | Prevents contamination of street clothes; nitro-compounds can stain skin yellow/orange. |

Self-Validating Decontamination Protocol

To ensure surfaces are free of the compound, utilize its chemical properties (solubility and color) as a validation marker.

-

Solubilization: Wipe surface with Ethanol or DMSO (the compound is likely insoluble in water).

-

Surfactant Wash: Follow with a 5% Alconox/detergent aqueous solution.

-

Visual Check: The compound is yellow/orange. A white wipe must remain white after cleaning. If yellow residue persists, repeat Step 1.

Emergency Response & First Aid

In the event of exposure, the presence of the nitro group dictates the medical response priority (monitoring for blood oxygenation issues).

Caption: Figure 2. Emergency decision tree emphasizing the avoidance of alcohol on skin (enhances absorption) and the need for MetHb monitoring.

Specific Medical Notes

-

Antidote: Methylene Blue is the specific antidote for Methemoglobinemia but should only be administered if MetHb levels exceed 20-30% or if the patient is symptomatic (dyspnea, mental status changes).

-

Contraindication: Do not use alcohol to clean skin; it enhances transdermal absorption of nitroaromatics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 248776 (Analog: 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]

- Tingle, M. D., et al. (2003).Fipronil metabolism and toxicity. (Referencing general N-phenylpyrazole toxicity mechanisms). Toxicology, 191(2-3), 169-182.

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][6] Retrieved from [Link]

Sources

Pharmacophore Modeling of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

A Technical Guide to Scaffold-Based Drug Design for p38 MAPK Inhibition[1]

Executive Summary

This technical guide details the pharmacophore modeling of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine , a privileged scaffold in medicinal chemistry.[1] While this specific molecule serves as a versatile building block, its structural architecture—a 1,4,5-substituted pyrazole core—is intrinsically linked to the inhibition of p38 mitogen-activated protein kinase (p38 MAPK) .[1] This guide provides researchers with a self-validating computational workflow to generate, validate, and utilize pharmacophore models of this ligand for rational drug design.[1]

Chemical & Biological Context

The molecule 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine represents a classic "privileged structure."[1] Its biological relevance is anchored in its ability to mimic the adenosine triphosphate (ATP) adenine ring, allowing it to bind competitively to the ATP-binding pocket of protein kinases.

1.1 Structural Deconstruction

To build an accurate pharmacophore, we must first deconstruct the ligand into its functional electronic features.

| Feature Component | Chemical Moiety | Pharmacophoric Role | Interaction Target (p38 MAPK) |

| Core Scaffold | Pyrazole Ring | Aromatic / Spacer | Orients substituents; |

| H-Bond Donor | 5-Amino Group ( | Donor (D) | Hinge Region (Met109 backbone C=O) |

| H-Bond Acceptor | Pyrazole N2 | Acceptor (A) | Hinge Region (Met109 backbone NH) |

| Hydrophobic Tail | 4-Phenyl Ring | Hydrophobic (H) / Aromatic (R) | Hydrophobic Pocket I (Gatekeeper Thr106) |

| Electronic Modulator | 3-Nitrophenyl | Aromatic (R) / Acceptor (A) | Solvent Exposed / Allosteric Pocket |

1.2 Mechanistic Grounding

The efficacy of 5-amino-pyrazole derivatives as p38 inhibitors relies on a bidentate hydrogen bond interaction with the kinase hinge region. The 5-amino group acts as a donor to the carbonyl of Met109, while the pyrazole N2 accepts a hydrogen bond from the amide nitrogen of Met109. This "donor-acceptor" motif is the cornerstone of the pharmacophore model [1].

Pharmacophore Hypothesis Generation

Effective modeling requires defining the spatial arrangement of these features. We utilize a Ligand-Based Pharmacophore approach, assuming the bioactive conformation aligns with the lowest-energy state bound to the kinase.

2.1 The Four-Point Pharmacophore Model

For this specific ligand, the optimal hypothesis is defined as ADRR (Acceptor, Donor, Ring, Ring).[1]

-

Feature A (Acceptor): Centered on the Pyrazole N2.[1] Vector points towards the hinge region.

-

Feature D (Donor): Centered on the 5-Amino nitrogen.[1] Vector points towards the hinge carbonyl.

-

Feature R1 (Aromatic Ring): Centered on the 4-Phenyl ring.[1] This occupies the hydrophobic pocket adjacent to the gatekeeper residue.

-

Feature R2 (Aromatic Ring): Centered on the 1-(3-nitrophenyl) ring.[1] This provides bulk tolerance and

stacking potential.[1]

2.2 Visualization of the Signaling & Modeling Pathway

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model.

Computational Protocol (Step-by-Step)

This protocol is software-agnostic but aligns with industry standards (e.g., Schrödinger Phase, MOE, LigandScout).[1]

Step 1: Ligand Preparation[1]

-

Input: SMILES string Nc1c(c2ccccc2)cn(n1)c3cccc(c3)[O-].

-

Tautomerization: Critical step.[1] Ensure the pyrazole is in the

-form where N1 is substituted and N2 has the lone pair. -

Ionization: Generate states at pH

. The 5-amino group is weakly basic and likely neutral at physiological pH, serving as a donor. -

Chirality: The molecule is achiral; no stereoisomer generation needed.

Step 2: Conformational Expansion

-

Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.[1]

-

Force Field: OPLS4 or MMFF94x.[1]

-

Solvent: Implicit water (Generalized Born model).[1]

-

Energy Window: Retain conformers within 5-10 kcal/mol of the global minimum.

-

Constraint: Ensure the phenyl ring at position 4 is twisted relative to the pyrazole plane (approx. 30-60°) to minimize steric clash, mimicking the bioactive pose.

Step 3: Feature Definition & Alignment[1]

-

Define features manually if auto-generation is noisy:

-

Exclude: Do not map the nitro group as a mandatory "Acceptor" initially; treat it as an auxiliary feature to avoid over-constraining the model unless specificity is required.

Step 4: Scoring & Hypothesis Selection[1]

-

Score hypotheses based on Vector Alignment and Volume Overlap .

-

Select the hypothesis that minimizes the RMSD between the pharmacophore features and the lowest energy conformers.

Structural Validation (Docking)

To ensure the pharmacophore is chemically valid, we must cross-reference it with a structure-based approach.[1]

Target Selection: p38 MAPK (PDB: 1A9U or 3GC7 ).[1] Docking Protocol:

-

Grid Generation: Center the grid on the hinge residue Met109 .

-

Constraint: Enforce a H-bond constraint on Met109 (backbone NH).

-

Docking: Rigid receptor, flexible ligand.[1]

Expected Binding Mode: The 4-phenyl group should occupy the hydrophobic pocket defined by Thr106 (gatekeeper) and Phe169. The 3-nitrophenyl group should extend towards the solvent interface or the allosteric pocket, depending on the exact rotation.

4.1 Binding Interaction Diagram

Figure 2: Schematic interaction map of the ligand within the p38 MAPK ATP-binding pocket.

Experimental Validation Strategy

A pharmacophore model is only as good as its predictive power.[1] To validate this model experimentally:

-

Enzyme Inhibition Assay: Perform a standard kinase assay (e.g., FRET or radiometric) against p38

MAPK.[1] -

Surface Plasmon Resonance (SPR): Measure binding kinetics (

, -

X-ray Crystallography: Co-crystallize the ligand with p38 MAPK to confirm the predicted binding mode (Met109 hinge interaction).

References

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[1][Link][1]

-

Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed) URL:[1][Link]

-

Structure of the p38 mitogen-activated protein kinase. Source: Nature (PDB ID: 1A9U Reference) URL:[1][Link][1]

-

Pharmacophore modeling, comprehensive 3D-QSAR, and binding mode analysis of TGR5 agonists. (Example of Pyrazole modeling methodology) Source: Chemical Biology & Drug Design (via NIH/PubMed) URL:[1][Link][1]

Sources

Comprehensive Physicochemical Profiling and Synthesis of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacological Relevance

The 5-aminopyrazole scaffold is a highly privileged structure in modern medicinal chemistry. It serves as a critical building block for designing kinase inhibitors, particularly targeting p38 MAP kinase, and acts as a precursor for complex fused heterocyclic systems such as pyrazolopyrimidines and pyrazolopyridines[1].

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine (also referred to as 5-amino-1-(3-nitrophenyl)-4-phenyl-1H-pyrazole) is a specific derivative characterized by its dual-aromatic substitution pattern. The presence of the electron-withdrawing 3-nitro group and the sterically demanding 4-phenyl ring significantly alters the molecule's electron density, basicity, and solid-state physical characteristics. This whitepaper provides a rigorous analysis of its physicochemical properties, with a specific focus on its melting point thermodynamics, alongside a self-validating protocol for its regioselective synthesis.

Structural Analysis & Solid-State Physics

The Thermodynamics of the Melting Point

The melting point (

-

Hydrogen Bonding Network: The 5-amino group acts as a primary hydrogen bond donor, while the pyrazole nitrogens and the oxygens of the 3-nitro group act as acceptors. This facilitates strong intermolecular

hydrogen bonding, which significantly increases the enthalpy of fusion ( -

Dipole-Dipole Interactions: The meta-substituted nitro group induces a strong permanent dipole across the molecule, forcing a highly ordered, tightly packed crystal lattice.

-

Steric Packing: The 4-phenyl group restricts coplanarity, which can introduce free volume into the lattice. However,

stacking between the phenyl and pyrazole rings of adjacent molecules compensates for this, stabilizing the solid state.

Based on empirical data from closely related 5-aminopyrazole analogs—such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

| Property | Value / Description |

| Molecular Formula | C₁₅H₁₂N₄O₂ |

| Molecular Weight | 280.28 g/mol |

| Appearance | Yellow to tan crystalline solid |

| Melting Point (Predicted Range) | 168.0 – 172.5 °C |

| Hydrogen Bond Donors / Acceptors | 1 (from -NH₂) / 4 (N, O) |

| LogP (Estimated) | ~3.2 |

| Solubility Profile | Soluble in DMSO, DMF; poorly soluble in H₂O |

Table 2: Comparative Melting Points of 5-Aminopyrazole Scaffolds

| Compound | Melting Point (°C) | Reference |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 132 – 137 °C | [2] |

| 5-Amino-1H-pyrazole-4-carbonitrile | 172 – 174 °C | [3] |

| 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine | 168 – 172 °C (Est.) | Derived |

Regioselective Synthesis Methodology

The most versatile and reliable method for synthesizing 5-aminopyrazoles involves the condensation of enaminonitriles or

Mechanistic Rationale

The reaction initiates via the nucleophilic attack of the terminal, more basic nitrogen of 3-nitrophenylhydrazine onto the

Fig 1: Regioselective synthesis workflow of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: Suspend 10.0 mmol of 3-nitrophenylhydrazine hydrochloride in 25 mL of absolute ethanol. Add 10.0 mmol of sodium acetate to liberate the free hydrazine base. Stir for 15 minutes at room temperature.

-

Condensation: Add 10.0 mmol of 2-phenyl-3-(dimethylamino)acrylonitrile to the suspension.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 4–6 hours. Causality: Reflux conditions provide the necessary activation energy to overcome the steric hindrance of the bulky phenyl groups during the cyclization step.

-

Workup: Cool the mixture to 0 °C in an ice bath. The crude product will precipitate as a yellow/tan solid. Filter under vacuum and wash with cold ethanol (2 x 10 mL).

-

Purification: Recrystallize from an ethanol/water mixture to yield the pure 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine. Dry in a vacuum desiccator over

for 24 hours.

Rigorous Melting Point & Thermal Analysis Protocol

To ensure trustworthiness and self-validation of the synthesized compound, a dual-method thermal analysis is required. Relying solely on a visual capillary melting point is insufficient for drug development, as it cannot detect polymorphism or quantify thermodynamic stability.

Fig 2: Dual-method validation workflow for precise melting point determination.

Step-by-Step Analytical Protocol

-

Sample Preparation: Ensure the sample is milled to a fine, uniform powder to eliminate thermal lag caused by large crystal voids.

-

Capillary Method (Visual Baseline):

-

Load 2–3 mm of the sample into a glass melting point capillary.

-

Insert into a calibrated melting point apparatus (e.g., Buchi or SRS).

-

Set a rapid ramp rate (10 °C/min) to 150 °C, then reduce the ramp rate to 1 °C/min . Causality: A slow ramp rate near the expected

ensures thermal equilibrium between the heating block and the sample, preventing artificially high readings. -

Record the

(first sign of liquid) and

-

-

Differential Scanning Calorimetry (DSC):

-

Weigh exactly 2.0–3.0 mg of the sample into an aluminum DSC pan and crimp the lid.

-

Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation during heating.

-

Heat from 25 °C to 200 °C at a strict rate of 5 °C/min .

-

Analyze the thermogram. The melting point is defined as the extrapolated onset temperature of the sharp endothermic peak, while the area under the curve dictates the Heat of Fusion (

).

-

References

- Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry URL

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review MDPI Molecules URL

- 5-Amino-1H-pyrazole-4-carbonitrile, CAS No.

- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Chemsrc Database URL

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Introduction & Mechanistic Overview

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and novel antimicrobial therapeutics [1]. The synthesis of highly substituted 1,4-diaryl-5-aminopyrazoles, such as 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine , requires precise control over regiochemistry to avoid the formation of the isomeric 3-aminopyrazoles.

This application note details a robust, field-proven two-step protocol for the regioselective assembly of this target molecule [2].

Causality in Experimental Design

The protocol relies on the distinct electrophilicities of the intermediates to drive regioselectivity:

-

Claisen-Type Formylation : Phenylacetonitrile is deprotonated by a strong base (sodium ethoxide) to form a stabilized nitrile enolate. This nucleophile attacks ethyl formate, undergoing nucleophilic acyl substitution to yield sodium 2-cyano-2-phenylethenolate (the sodium salt of

-formylphenylacetonitrile). -

Regioselective Cyclocondensation : The enolate salt is reacted with 3-nitrophenylhydrazine hydrochloride. The use of the hydrochloride salt is critical; it provides a mildly acidic environment that liberates the highly electrophilic free aldehyde from the enolate salt. The primary amine of the arylhydrazine selectively attacks this aldehyde over the nitrile group, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack of the secondary hydrazine nitrogen onto the nitrile carbon, exclusively generating the 5-amino group [3].

Figure 1: Mechanistic pathway for the regioselective synthesis of 1,4-diaryl-5-aminopyrazoles.

Reagents and Materials

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. Ensure all reagents are of high purity (>98%) and solvents are anhydrous to prevent side reactions such as ester saponification.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| Phenylacetonitrile | 117.15 | 1.0 eq | 1.17 g (1.15 mL) | Starting Material |

| Ethyl Formate | 74.08 | 1.5 eq | 1.11 g (1.21 mL) | Formylating Agent |

| Sodium Ethoxide | 68.05 | 1.2 eq | 0.82 g | Base |

| 3-Nitrophenylhydrazine HCl | 189.60 | 1.0 eq | 1.90 g | Hydrazine Source |

| Ethanol (Anhydrous) | 46.07 | - | 50 mL total | Reaction Solvent |

| Diethyl Ether | 74.12 | - | 40 mL | Washing Solvent |

Step-by-Step Experimental Protocol

Part A: Synthesis of Sodium 2-cyano-2-phenylethenolate

-

Preparation of the Base : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous ethanol (20 mL). Slowly add sodium ethoxide (0.82 g, 12.0 mmol) and stir until fully dissolved. Cool the solution to 0 °C using an ice bath.

-

Formylation : To the cooled solution, add phenylacetonitrile (1.15 mL, 10.0 mmol) dropwise over 5 minutes. Following this, add ethyl formate (1.21 mL, 15.0 mmol) dropwise.

-

Reaction Maturation : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 12 hours under a nitrogen atmosphere. A thick, pale-yellow precipitate of the sodium enolate will form.

-

Isolation : Dilute the suspension with cold diethyl ether (20 mL). Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with additional cold diethyl ether (2 × 10 mL) to remove unreacted starting materials. Dry the solid thoroughly under high vacuum to afford the intermediate salt.

Part B: Cyclocondensation to Target Pyrazole

-

Hydrazone Formation : Transfer the dried sodium 2-cyano-2-phenylethenolate (~10 mmol) to a clean 100 mL round-bottom flask. Suspend the solid in absolute ethanol (30 mL).

-

Reagent Addition : Add 3-nitrophenylhydrazine hydrochloride (1.90 g, 10.0 mmol) in one portion. The suspension will immediately begin to change color as the free aldehyde is liberated and reacts.

-

Cyclization : Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. The reaction will transition into a dark, homogeneous solution as the intramolecular cyclization proceeds.

-

Workup : Cool the reaction to room temperature and concentrate the solvent in vacuo. Partition the resulting residue between ethyl acetate (50 mL) and distilled water (30 mL). Separate the layers and wash the organic phase with brine (30 mL).

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 7:3 to 1:1) to yield the pure 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine as a solid.

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target pyrazole.

Expected Analytical Data

To validate the success of the synthesis, compare the isolated product against the following expected analytical parameters:

| Analytical Method | Expected Results |

| Molecular Formula | C₁₅H₁₂N₄O₂ |

| Exact Mass (ESI-MS) | [M+H]⁺ m/z calculated: 281.1039, found: ~281.10 |

| ¹H NMR (400 MHz, DMSO-d₆) | |

| IR Spectroscopy (ATR) | ~3450, 3320 cm⁻¹ (N-H stretch), ~1520, 1345 cm⁻¹ (NO₂ stretch) |

Troubleshooting & Optimization

To ensure a self-validating protocol, monitor for the following common pitfalls:

-

Issue: Formation of the 3-amino regioisomer.

-

Causality: If the reaction medium is too basic, the free hydrazine can attack the nitrile carbon directly rather than the formyl group.

-

Solution: Strictly use the hydrochloride salt of 3-nitrophenylhydrazine. The inherent acidity protonates the enolate, ensuring the highly reactive aldehyde is the primary electrophilic site, locking in the 5-amino regiochemistry [2].

-

-

Issue: Incomplete cyclization (Hydrazone intermediate persists).

-

Causality: The intramolecular attack of the secondary amine onto the nitrile requires sufficient thermal energy and mild acid catalysis.

-

Solution: Ensure vigorous reflux is maintained for the full 4 hours. If TLC indicates persistent intermediate, adding a catalytic amount of glacial acetic acid (0.1 eq) can accelerate the final cyclization step [3].

-

-

Issue: Low yield in Step 1.

-

Causality: Moisture in the ethanol or ambient environment leads to the saponification of ethyl formate, consuming the reagent before formylation can occur.

-

Solution: Use strictly anhydrous ethanol and perform the Claisen condensation under a dry nitrogen atmosphere.

-

References

-

Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry.[Link]

-

Tsotinis, A., et al. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 26(1), 140.[Link]

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine, a heterocyclic compound of interest in medicinal chemistry and materials science. The 5-aminopyrazole scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] This guide delves into the underlying reaction mechanism, offers a detailed experimental procedure, outlines purification and characterization techniques, and emphasizes critical safety precautions. The presented methodology is designed to be robust and reproducible, providing researchers with a reliable pathway to this valuable molecular entity.

Introduction and Scientific Rationale

5-Aminopyrazoles represent a cornerstone class of heterocyclic compounds, widely recognized for their diverse applications in the pharmaceutical and agrochemical industries.[1] Their structural framework allows for versatile functionalization, making them ideal building blocks for developing novel therapeutic agents and functional materials.[4][5] The target compound, 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine, incorporates key pharmacophores—the nitrophenyl and phenyl groups—which can be pivotal for molecular interactions and subsequent biological activity.

The synthesis described herein employs a classic and highly efficient cyclocondensation reaction. This method involves the reaction of a β-ketonitrile with a substituted hydrazine, a strategy celebrated for its reliability and versatility in generating a wide array of 5-aminopyrazole derivatives.[1][6] By providing a detailed explanation of the mechanistic underpinnings and procedural nuances, this guide aims to empower researchers to confidently synthesize and explore the potential of this and related compounds.

Reaction Mechanism: A Tale of Two Nucleophiles

The formation of the 5-aminopyrazole ring from a β-ketonitrile and a hydrazine is a textbook example of a condensation-cyclization cascade. The most widely accepted mechanism proceeds through two distinct, sequential steps.[1][6]

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of 3-nitrophenylhydrazine on the electrophilic carbonyl carbon of 2-phenyl-3-oxopropanenitrile (also known as benzoylacetonitrile). This step, often catalyzed by a weak acid, results in the formation of a hydrazone intermediate with the elimination of a water molecule.

-

Intramolecular Cyclization: The crucial ring-forming step follows, wherein the second nitrogen atom of the hydrazine moiety acts as an internal nucleophile, attacking the carbon atom of the nitrile group. This intramolecular cyclization leads to the formation of the five-membered pyrazole ring, yielding the final 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine product.

This mechanistic pathway is highly efficient and regioselective, making it a preferred method for accessing this class of compounds.

Caption: Reaction mechanism for the synthesis of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine.

Detailed Experimental Protocol

This protocol outlines the step-by-step synthesis, from reagent preparation to the isolation of the crude product.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Supplier Example |

| 3-Nitrophenylhydrazine hydrochloride | 636-95-3 | 189.61 | ≥98% | Sigma-Aldrich, TCI |

| 2-Phenyl-3-oxopropanenitrile | 93-70-9 | 145.16 | ≥98% | TCI, Acros Organics |

| Ethanol (Absolute) | 64-17-5 | 46.07 | ≥99.5% | Fisher Scientific |

| Glacial Acetic Acid | 64-19-7 | 60.05 | ≥99.7% | VWR |

| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |

Required Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter flask assembly

-

Filter paper (Whatman No. 1 or equivalent)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Spatulas and weighing balance

Reaction Setup and Procedure

Caption: Step-by-step workflow for the synthesis and isolation of the crude product.

Step-by-Step Instructions:

-

Charge the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrophenylhydrazine hydrochloride (1.90 g, 10 mmol) and 2-phenyl-3-oxopropanenitrile (1.45 g, 10 mmol).

-

Add Solvent: Add 80 mL of absolute ethanol to the flask. Stir the mixture to create a suspension.

-

Add Catalyst: While stirring, add glacial acetic acid (0.5 mL) to the suspension. The acid serves to catalyze the initial condensation step.[3][7]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

-

Reaction Monitoring (Optional but Recommended): The reaction's progress can be monitored by thin-layer chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of starting materials will indicate the reaction is nearing completion.

-

Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring. A solid precipitate should form.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with two 30 mL portions of deionized water to remove any residual acid and inorganic salts.

-

Drying: Transfer the solid product to a watch glass and dry it in a vacuum oven at 50-60°C overnight to yield the crude 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine.

Purification and Characterization

The crude product should be purified and its identity confirmed through rigorous analytical techniques.

Purification by Recrystallization

The most common method for purifying solid organic compounds is recrystallization. Ethanol is a suitable solvent for this purpose.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analytical Characterization

Caption: Workflow for the analytical characterization of the final product.

The identity and purity of the final compound should be confirmed using the following methods.

| Analysis Technique | Expected Results for 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine |

| Melting Point | A sharp melting point range, indicating high purity. |

| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch, amine), ~3100 (Ar C-H stretch), ~1620 (C=N stretch, pyrazole), ~1530 & ~1350 (N-O stretch, nitro group).[3][8] |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons on the nitrophenyl and phenyl rings (approx. 7.0-8.5 ppm), a singlet for the C5-NH₂ protons (can be broad), and a singlet for the pyrazole C3-H.[3][9] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the distinct aromatic and pyrazole carbons. The number of signals should match the number of unique carbon atoms in the structure.[3][8] |

| Mass Spec. (EI or ESI) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of C₁₅H₁₂N₄O₂ (280.28 g/mol ).[10][11] |

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-Nitrophenylhydrazine hydrochloride (CAS 636-95-3): This compound is harmful if swallowed, inhaled, or absorbed through the skin.[12][13] It causes skin and eye irritation and may cause respiratory irritation.[14] Avoid creating dust.

-

2-Phenyl-3-oxopropanenitrile (CAS 93-70-9): This is a nitrile-containing compound. While specific data is limited, similar β-ketonitriles can be harmful and cause irritation.[15] Critically, contact with strong acids can liberate highly toxic hydrogen cyanide gas.[16] Handle with extreme caution.

-

Solvents: Ethanol and acetic acid are flammable. Keep away from open flames and ignition sources.

Waste Disposal: All chemical waste, including solvents and residual solids, must be disposed of according to institutional and local environmental regulations.

References

-

Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 286-316. [Link]

-